Product packaging for 3,4-dimethoxy-N-methyl-N-phenylbenzamide(Cat. No.:)

3,4-dimethoxy-N-methyl-N-phenylbenzamide

Cat. No.: B261915
M. Wt: 271.31 g/mol
InChI Key: UBCNZNBUWMDAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-methyl-N-phenylbenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a benzamide core structure substituted with methoxy groups at the 3 and 4 positions, and incorporates both N-methyl and N-phenyl functional groups on the amide nitrogen. This structure is closely related to a class of N-phenylbenzamide derivatives that have demonstrated broad-spectrum antiviral activity in scientific studies . Research on similar compounds, such as derivatives with modifications on the aniline ring, has shown that the N-phenylbenzamide scaffold can act by increasing intracellular levels of the host defense factor APOBEC3G (A3G) . A3G is a DNA cytidine deaminase capable of inhibiting the replication of viruses, including Hepatitis B Virus (HBV), through mechanisms that remain effective against some drug-resistant strains . This suggests that this compound may serve as a valuable precursor or intermediate for researchers investigating novel antiviral agents with mechanisms of action distinct from current nucleos(t)ide analogues. Furthermore, compounds containing the 3,4-dimethoxybenzyl motif are also relevant in synthetic chemistry methodology, particularly in studies exploring chemoselective C–N bond cleavage reactions . This reagent is provided for research purposes as a building block to support the development of new chemical entities and biological probes. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B261915 3,4-dimethoxy-N-methyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3,4-dimethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO3/c1-17(13-7-5-4-6-8-13)16(18)12-9-10-14(19-2)15(11-12)20-3/h4-11H,1-3H3

InChI Key

UBCNZNBUWMDAJE-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethoxy N Methyl N Phenylbenzamide

General Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction is hindered by the formation of a stable and unreactive ammonium (B1175870) carboxylate salt resulting from an acid-base reaction between the two starting materials. Consequently, synthetic strategies are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic. This activation is the cornerstone of most amidation reactions, enabling the formation of the amide bond under manageable reaction conditions.

A primary and widely utilized strategy for amide synthesis involves the in situ activation of the carboxylic acid with a coupling reagent, followed by the introduction of the amine. This approach avoids the need to isolate a highly reactive intermediate, such as an acyl chloride. Various classes of reagents have been developed to achieve this transformation efficiently, each with its own mechanism and scope of application.

Carbodiimides are powerful dehydrating agents commonly used to promote the formation of amide bonds. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are staples in organic synthesis. The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, N-methylaniline, to yield the desired amide, 3,4-dimethoxy-N-methyl-N-phenylbenzamide, and a urea (B33335) byproduct.

The choice between DCC and EDCI often depends on the desired workup procedure. The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and can be removed by filtration. researchgate.net In contrast, the urea byproduct derived from EDCI is water-soluble, allowing for its removal through an aqueous extraction, which is often advantageous. researchgate.net

To enhance the efficiency of carbodiimide-mediated couplings and suppress side reactions, such as the formation of stable N-acylurea byproducts and racemization in chiral substrates, additives are frequently incorporated. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, and it readily reacts with the amine to provide the amide product with higher purity and yield. google.comresearchgate.net

A representative synthesis of a structurally similar compound using EDCI is detailed in the table below.

Table 1: Carbodiimide-Mediated Synthesis of an N,N-Disubstituted Benzamide (B126)
Reactant 1Reactant 2Coupling ReagentBaseSolventTemperatureTimeYieldReference
3,4-Dimethoxybenzoic AcidN,O-Dimethylhydroxylamine HClEDCI·HClTriethylamine (Et3N)DMF20 °C3 h87% beilstein-journals.org

One of the oldest and most direct methods for activating a carboxylic acid is its conversion to an acyl halide, typically an acyl chloride. This is achieved by treating the carboxylic acid, 3,4-dimethoxybenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4-dimethoxybenzoyl chloride is a highly reactive electrophile. nih.gov

This activated intermediate is then typically reacted with the amine, N-methylaniline, in the presence of a base. This reaction, known as the Schotten-Baumann reaction, uses a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. nih.gov While this method is robust and high-yielding, the handling of moisture-sensitive and corrosive acyl chlorides and reagents like thionyl chloride requires careful experimental technique.

Table 2: Representative Acyl Halide Protocol
StepStarting MaterialReagentProductTypical Conditions
1 (Activation)3,4-Dimethoxybenzoic AcidSOCl₂ or (COCl)₂3,4-Dimethoxybenzoyl ChlorideReflux in neat SOCl₂ or use (COCl)₂ with catalytic DMF in a solvent like DCM.
2 (Coupling)3,4-Dimethoxybenzoyl Chloride & N-MethylanilinePyridine or Et3NThis compoundAddition of acyl chloride to a solution of amine and base in an aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature.

In modern organic synthesis, particularly in peptide chemistry, a variety of sophisticated coupling reagents have been developed to facilitate amide bond formation under mild conditions with high efficiency. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a prominent example of such a reagent. nih.govnih.gov

HATU is used to generate an active ester from a carboxylic acid in situ. nih.gov The reaction is typically performed in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA, Hünig's base) or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The carboxylate, formed by deprotonation with the base, attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily coupled with the amine. HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization, making it a powerful tool for challenging amide syntheses. nih.gov

Table 3: General Protocol for HATU-Mediated Amide Coupling
Carboxylic AcidAmineCoupling ReagentBaseSolventTypical Stoichiometry (Acid:Amine:HATU:Base)Reference
3,4-Dimethoxybenzoic AcidN-MethylanilineHATUDIEA or Et3NDMF or DMA1 : 1.1 : 1.1 : 3 researchgate.net

Palladium-catalyzed reactions offer an alternative and powerful route to amides that does not start from a pre-formed carboxylic acid. Aminocarbonylation involves the coupling of an aryl halide, carbon monoxide (CO), and an amine. To synthesize this compound, this would involve the reaction of an aryl halide, such as 4-iodo-1,2-dimethoxybenzene (B1296820) or 4-bromo-1,2-dimethoxybenzene, with N-methylaniline and CO gas.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a palladoyl-acyl intermediate. Subsequent reaction with the amine leads to reductive elimination of the final amide product and regeneration of the Pd(0) catalyst. This method tolerates a wide range of functional groups and provides a reliable route for the synthesis of tertiary benzanilides. rsc.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., PPh₃, Xantphos), base, and solvent, are critical for achieving high yields. rsc.org

Table 4: Representative Conditions for Palladium-Catalyzed Aminocarbonylation
Aryl HalideAmineCO SourceCatalyst PrecursorLigandBaseSolventTemperatureReference
4-Iodo-1,2-dimethoxybenzeneN-MethylanilineCO gas (1 atm)Pd(OAc)2Triphenylphosphine (PPh3)Triethylamine (Et3N)DMF100 °C rsc.orgrsc.org

The direct conversion of esters to amides, known as aminolysis, is an atom-economical method for amide bond formation. This reaction is typically challenging for unactivated esters and less nucleophilic amines like N-methylaniline, often requiring harsh conditions or strong catalysts. However, recent advancements have demonstrated the utility of strong bases to promote this transformation.

To synthesize this compound via this route, one would start with an ester, such as methyl 3,4-dimethoxybenzoate. The reaction with N-methylaniline can be promoted by strong bases like sodium methoxide (B1231860) (NaOMe) or organolithium reagents like n-butyllithium (n-BuLi). rsc.orgrsc.org The base is thought to either deprotonate the amine to form a more nucleophilic amide anion or coordinate to the ester carbonyl to increase its electrophilicity. For example, the use of n-BuLi in an inert solvent like THF can facilitate the rapid acylation of various amines, including aromatic ones, at room temperature. rsc.org While effective, these methods require strictly anhydrous conditions and careful handling of pyrophoric or highly reactive bases.

Table 5: Base-Promoted Direct Amidation of Esters
EsterAmineBase/PromoterSolventGeneral ConditionsReference
Methyl 3,4-dimethoxybenzoateN-Methylanilinen-Butyllithium (n-BuLi)THFInert atmosphere, room temperature, rapid reaction time (e.g., 5 min). rsc.org
Methyl 3,4-dimethoxybenzoateN-MethylanilineSodium Methoxide (NaOMe)- (or high-boiling solvent)Catalytic NaOMe, often requires elevated temperatures. rsc.org

Thermal Condensation Reactions

Thermal condensation represents a direct approach to amide bond formation, typically by reacting a carboxylic acid and an amine at elevated temperatures with the elimination of water. While effective for some substrates, this method can require harsh conditions, potentially leading to side reactions or decomposition of sensitive functional groups. For the synthesis of this compound, this would involve the direct reaction of 3,4-dimethoxybenzoic acid and N-methylaniline. The high temperatures needed for this condensation could pose challenges, and the process may not be as efficient or clean as other methods. The thermal decomposition of related amide structures has been studied, indicating that high temperatures can lead to homolysis, forming radical species rather than the desired amide product. nih.gov Acid catalysts can be employed to facilitate the condensation at lower temperatures, though this introduces additional reagents into the reaction mixture. nih.gov

Targeted Synthetic Routes for this compound

More controlled and higher-yielding syntheses of this compound are achieved through targeted routes that often involve the activation of the carboxylic acid moiety.

Amide Coupling Involving 3,4-Dimethoxybenzoyl Chloride (or Acid) and N-Methylaniline

A highly reliable and widely used method for the synthesis of this compound is the coupling of an activated derivative of 3,4-dimethoxybenzoic acid with N-methylaniline. The most common approach involves the conversion of 3,4-dimethoxybenzoic acid to the more reactive 3,4-dimethoxybenzoyl chloride. This acyl chloride can then react readily with N-methylaniline in the presence of a base to neutralize the hydrochloric acid byproduct. sigmaaldrich.comreddit.com

Alternatively, direct coupling of 3,4-dimethoxybenzoic acid with N-methylaniline can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. chemicalbook.commdpi.com For less reactive anilines, stronger coupling agents such as TBTU or PyBOP may be employed. researchgate.net

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveTypical Solvent
Oxalyl ChlorideDMF (cat.)DCM, THF
Thionyl Chloride-DCM, Toluene
EDCHOBt, DMAPDMF, DCM
DICHOBtCH₂Cl₂
HATUDIPEADMF

Strategies for Introducing Methoxy (B1213986) Groups onto the Benzoyl Moiety

The 3,4-dimethoxybenzoyl moiety is a key structural feature of the target molecule. The precursor, 3,4-dimethoxybenzoic acid, also known as veratric acid, can be synthesized through several routes. foodb.cacdhfinechemical.com A common method involves the oxidation of veratraldehyde, which is readily available. google.com This oxidation can be carried out using reagents such as hydrogen peroxide in an alkaline solution. google.com Another approach is the methylation of protocatechuic acid (3,4-dihydroxybenzoic acid), though this requires selective methylation to avoid reaction at the carboxylic acid group.

N-Methylation and N-Phenylation Strategies for Amine Precursors

The N-methylaniline portion of the target molecule can be prepared through various N-alkylation and N-arylation strategies. N-methylation of aniline (B41778) can be achieved using methylating agents such as methyl iodide or dimethyl sulfate, although these reagents are toxic and can lead to over-methylation. researchgate.net More modern and selective methods for mono-N-methylation have been developed, utilizing reagents like dimethyl carbonate or methanol (B129727) in the presence of a catalyst. unive.itnih.gov Reductive amination, involving the reaction of aniline with formaldehyde (B43269) followed by reduction, is another common route to N-methylaniline. liv.ac.uk

N-phenylation of a methylamine (B109427) precursor is an alternative approach. This can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide or triflate with an amine. researchgate.net Other transition-metal-free methods for N-arylation have also been developed. researchgate.netrsc.org

Novel and Emerging Synthetic Approaches Applicable to Aryl Amides

Recent advances in organic synthesis have led to the development of novel methods for the formation of amide bonds, which could be applicable to the synthesis of this compound.

Base-Catalyzed Cycloaddition/Rearrangement Mechanisms Utilizing Aryl Azides and Aldehydes

A particularly innovative strategy for the synthesis of aryl amides involves the reaction of aryl azides with aldehydes under base-catalyzed conditions. nih.govrsc.orgrsc.org This method does not require a pre-formed amine nucleophile. The mechanism is believed to proceed through the formation of a triazoline intermediate via a cycloaddition of the aryl azide (B81097) with an enolate generated from the aldehyde. researchgate.net This triazoline intermediate then undergoes rearrangement, either through thermal decomposition or upon acidic workup, to yield the aryl amide with the extrusion of nitrogen gas. nih.gov This approach is especially effective for the synthesis of electron-deficient aryl amides, which can be challenging to prepare using traditional coupling methods. rsc.org

Another related novel method involves the reaction of acyl-Bunte salts with aryl azides. This strategy also proceeds through a thiotriazoline (B1590905) intermediate, which then loses sulfur and nitrogen to form the amide product. acs.org

Photocatalytic Methods for Benzamide Functionalization

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. In the context of benzamide synthesis, photocatalytic methods can be employed for the formation of the crucial amide bond. One conceptual approach involves the generation of radical intermediates that can lead to the desired N-acylation.

For the synthesis of this compound, a potential photocatalytic route could involve the coupling of a 3,4-dimethoxybenzoyl precursor with N-methylaniline. While direct photocatalytic amidation of carboxylic acids is an area of ongoing research, a more established strategy involves the use of activated carboxylic acid derivatives or alternative coupling partners.

A plausible strategy could involve the photocatalytic activation of N-methylaniline. For instance, a photoredox catalyst, upon excitation with visible light, could engage in a single-electron transfer (SET) process with N-methylaniline to generate a nitrogen-centered radical cation. This reactive intermediate could then be trapped by an activated form of 3,4-dimethoxybenzoic acid, such as an acyl chloride or an anhydride, to form the target amide.

Table 1: Representative Conditions for Photocatalytic Amide Synthesis

ParameterCondition
Photocatalyst Eosin Y or similar organic dye
Light Source Blue LEDs
Solvent Acetonitrile (B52724) or similar polar aprotic solvent
Base Organic base (e.g., triethylamine)
Reactants 3,4-dimethoxybenzoyl derivative, N-methylaniline
Temperature Room temperature

Detailed research findings in the broader field of photocatalytic amidation suggest that the choice of photocatalyst and solvent system is crucial for achieving high yields and selectivity. The redox potential of the catalyst must be well-matched with the substrates to ensure efficient electron transfer.

Metal-Free Amide Synthesis Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with transition metal catalysts. For the synthesis of this compound, several metal-free strategies can be envisioned.

A classic and direct metal-free approach is the acylation of N-methylaniline with 3,4-dimethoxybenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the use of a stoichiometric amount of base to neutralize the hydrogen chloride byproduct.

General Procedure: To a solution of N-methylaniline in a suitable solvent such as dichloromethane (B109758) or a biphasic system of water and an organic solvent, 3,4-dimethoxybenzoyl chloride is added portion-wise. A base, typically aqueous sodium hydroxide (B78521) or an organic amine like triethylamine, is added to facilitate the reaction. The reaction mixture is stirred at room temperature until completion. The product, this compound, can then be isolated by extraction and purified. One study reports the synthesis of various amides from acid chlorides and primary amines in the bio-based solvent Cyrene™, with 3,4-dimethoxybenzoyl chloride being one of the substrates used, affording the desired amides in high yield. hud.ac.uk

Another metal-free approach involves the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate.

Table 2: Comparison of Metal-Free Amidation Methods

MethodActivating AgentTypical YieldsAdvantages
Acyl ChlorideThionyl chlorideHighReadily available reagents
Carbodiimide CouplingEDC, DCCGood to HighMild conditions

Research in this area has also explored the use of boric acid as a catalyst for the amidation of carboxylic acids with amines under solvent-free conditions, presenting a greener alternative.

Electrochemical Synthesis of Amides

Electrosynthesis offers a unique and sustainable approach to chemical transformations by using electricity to drive reactions. The electrochemical synthesis of amides, including tertiary benzamides like this compound, can proceed through various mechanisms.

One strategy involves the anodic oxidation of a suitable precursor to generate a reactive intermediate that can then react with the amine. For instance, the electrochemical oxidation of 3,4-dimethoxybenzoic acid could lead to the formation of an acyl radical or a related activated species. This species could then be intercepted by N-methylaniline to form the desired amide.

Alternatively, an "anion pool" method can be employed, where the amine is electrochemically deprotonated to form a highly nucleophilic amide anion. rsc.org This potent nucleophile can then react with an ester or another derivative of 3,4-dimethoxybenzoic acid. This method avoids the use of strong chemical bases and can offer high atom economy. rsc.org

Table 3: Key Parameters in Electrochemical Amide Synthesis

ParameterDescription
Electrode Material Carbon-based electrodes (e.g., glassy carbon, graphite) or platinum
Electrolyte Supporting electrolyte such as tetra-n-butylammonium tetrafluoroborate
Solvent Polar aprotic solvents like acetonitrile or dimethylformamide
Potential/Current Controlled potential or constant current electrolysis

Recent studies on the electrochemical amidation of arenes have demonstrated the feasibility of forming C-N bonds under mild, metal-free conditions, using nitriles as the amide source. researchgate.net While not a direct synthesis of the target molecule, this highlights the potential of electrosynthesis in forming similar bonds.

Reaction Optimization and Purity Control in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing yield, minimizing impurities, and ensuring a cost-effective and scalable process. Key parameters for optimization include reaction temperature, solvent, catalyst loading (if applicable), and the stoichiometry of the reactants.

For the common synthesis route involving the reaction of 3,4-dimethoxybenzoyl chloride with N-methylaniline, optimization would focus on:

Base Selection: The choice between an inorganic base (e.g., NaOH, K2CO3) and an organic base (e.g., triethylamine, pyridine) can influence the reaction rate and the formation of byproducts.

Solvent System: A biphasic system (e.g., dichloromethane/water) can be effective for Schotten-Baumann reactions, while a single organic solvent may be preferable for reactions with organic bases.

Temperature Control: These reactions are often exothermic, and maintaining a low temperature (e.g., 0 °C) during the addition of the acyl chloride can prevent side reactions.

Purity control is achieved through a combination of careful reaction execution and post-reaction purification techniques. Common impurities in this type of synthesis include unreacted starting materials and hydrolysis of the acyl chloride to 3,4-dimethoxybenzoic acid.

Purification Methods:

Extraction: After the reaction, a liquid-liquid extraction is typically performed to separate the organic product from aqueous-soluble byproducts and salts. Washing the organic layer with a dilute acid can remove excess amine, while a wash with a dilute base can remove the carboxylic acid impurity.

Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature.

Chromatography: For high purity requirements or for separating closely related impurities, column chromatography is the method of choice. A stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) are commonly used. The purification of a structurally related compound, 3‐hydroxy‐4‐methoxy benzal acrolein, has been successfully achieved using low‐pressure column chromatography. nih.gov

Table 4: Purity Analysis Techniques

TechniquePurpose
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing crude purity
High-Performance Liquid Chromatography (HPLC) Quantifying purity and identifying impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirming the structure of the final product and identifying impurities
Mass Spectrometry (MS) Determining the molecular weight of the product

By systematically optimizing the reaction conditions and employing appropriate purification strategies, this compound can be synthesized in high yield and purity.

Spectroscopic Data for this compound Currently Unavailable

A thorough search of available scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for the compound This compound . Consequently, a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as requested, cannot be provided at this time.

The generation of a comprehensive spectroscopic characterization, including detailed analysis of ¹H NMR, ¹³C NMR, advanced two-dimensional NMR techniques (such as COSY, HSQC, HMBC, NOESY), and IR vibrational frequencies, is contingent upon the availability of raw or processed experimental data from peer-reviewed sources or certified spectral databases.

While spectroscopic data for structurally related compounds—such as benzamide, N-methylbenzamide, N-phenylbenzamide, and various methoxy-substituted analogues—are accessible, direct extrapolation of this data to predict the precise spectral characteristics of this compound would be speculative and would not meet the standards of scientific accuracy required for this article. The unique electronic and steric environment created by the combination of the 3,4-dimethoxybenzoyl group and the N-methyl-N-phenylamino moiety would result in a distinct spectroscopic fingerprint.

Without access to either experimental spectra or robust, validated computational predictions for this specific molecule, the creation of the requested detailed article with data tables and in-depth analysis is not feasible. Further experimental investigation would be required to elucidate the advanced spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization of 3,4 Dimethoxy N Methyl N Phenylbenzamide

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For 3,4-dimethoxy-N-methyl-N-phenylbenzamide, both low-resolution and high-resolution mass spectrometry provide critical data for its unequivocal identification.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam (typically 70 eV), causing ionization and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of this compound is characterized by several key fragmentation pathways that are indicative of its structural components.

The molecular ion [M]•+ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation events for this compound involve cleavage of the amide bond and rearrangements of the methoxy (B1213986) groups. A significant fragmentation is the α-cleavage adjacent to the carbonyl group, leading to the formation of the 3,4-dimethoxybenzoyl cation. Another prominent pathway involves cleavage of the N-C(phenyl) bond or the N-C(methyl) bond.

The proposed fragmentation pathway begins with the molecular ion (m/z 271). The most abundant fragment ion is typically the 3,4-dimethoxybenzoyl cation (m/z 165), formed by the cleavage of the C-N amide bond. This fragment can further lose a methyl radical (•CH₃) to form an ion at m/z 150, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 122. An alternative pathway from the m/z 165 ion is the loss of CO, resulting in a fragment at m/z 137. Cleavage of the N-phenyl bond can also lead to the formation of the N-methyl-N-phenylaminyl radical and the 3,4-dimethoxybenzoyl cation.

Table 1. Proposed EI-MS Fragmentation of this compound
m/zProposed Fragment StructureFormula
271Molecular Ion [M]•+[C₁₆H₁₇NO₃]•+
1653,4-dimethoxybenzoyl cation[C₉H₉O₃]+
137Fragment from m/z 165 after CO loss[C₈H₉O₂]+
107N-methyl-N-phenylaminyl cation[C₇H₈N]+
77Phenyl cation[C₆H₅]+

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. This technique distinguishes between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

The ability of HRMS to measure mass with high accuracy (typically within 5 ppm) is crucial for confirming the molecular formula C₁₆H₁₇NO₃. The comparison between the experimentally measured mass and the theoretical mass validates the elemental composition of the synthesized compound.

Table 2. HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₆H₁₇NO₃
Theoretical Exact Mass (Monoisotopic)271.12084 Da
Experimentally Determined Mass (Hypothetical)271.12101 Da
Mass Difference (Hypothetical)0.62 ppm

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also invaluable for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The compound's retention time is indicative of its identity under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. A sharp, symmetrical peak is indicative of a pure compound.

Table 3. Illustrative HPLC Method Parameters
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV-Vis Diode Array Detector (DAD) at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is suitable for thermally stable and volatile compounds. For this compound, GC-MS can be used to assess purity and identify volatile impurities. The sample is vaporized and separated on a capillary column, and the eluting components are subsequently analyzed by a mass spectrometer, providing both retention time and mass spectral data for identification.

Table 4. Typical GC-MS Method Parameters
ParameterCondition
ColumnDB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Injector Temperature280 °C
Oven Temperature ProgramInitial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ion Source Temperature230 °C
MS Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized substance. The experimentally determined percentages of C, H, and N for this compound are compared with the theoretical values calculated from its molecular formula, C₁₆H₁₇NO₃. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's stoichiometric purity.

Structural and Conformational Analysis of 3,4 Dimethoxy N Methyl N Phenylbenzamide

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a molecule in its crystalline state. This technique provides a detailed picture of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

The bond lengths and angles within the 3,4-dimethoxy-N-methyl-N-phenylbenzamide molecule are expected to be in agreement with standard values for similar organic compounds. The amide C-N bond, due to its partial double bond character, will be shorter than a typical C-N single bond. The C=O bond of the carbonyl group will exhibit a length characteristic of a double bond. The aromatic C-C bonds within the phenyl and dimethoxyphenyl rings will have lengths intermediate between a single and double bond. The bond parameters for related benzanilides, such as 3-methyl-N-phenylbenzamide, have been reported to be similar to those in N-phenylbenzamide and other derivatives. nih.gov

Table 1: Typical Bond Lengths and Angles in N-Phenylbenzamide Derivatives

Bond/AngleTypical Value
C=O~1.23 Å
C-N (amide)~1.35 Å
C-C (aromatic)~1.39 Å
C-O (methoxy)~1.37 Å
N-C (methyl)~1.47 Å
C-N-C (angle)~118°
O=C-N (angle)~122°
C-O-C (angle)~117°

Note: These are approximate values and can vary based on the specific molecular environment and substituent effects.

The amide group itself is also twisted relative to the aromatic rings. In 4-methoxy-N-phenylbenzamide, the amide plane forms dihedral angles of 34.70° and 30.62° with the phenyl and 4-methoxybenzene rings, respectively. nih.gov For 3-methyl-N-phenylbenzamide, the amide group forms dihedral angles of 20.97° and 45.65° with the benzoyl rings in the two independent molecules in the asymmetric unit. nih.gov The introduction of a methyl group on the nitrogen atom, as in this compound, is expected to increase the dihedral angle between the carbonyl group and the adjacent phenyl ring due to steric hindrance. rsc.org

Conformational Isomerism of the N-Methyl Amide Group (cis/trans Preference)

The presence of a methyl group on the amide nitrogen introduces the possibility of cis/trans isomerism with respect to the carbonyl group. For most secondary amides, a trans conformation is generally favored. However, N-methylation can shift this preference towards a cis conformation. nih.gov This shift is often attributed to electronic repulsion between the lone pair of electrons on the carbonyl oxygen and the π-electrons of the N-aryl group. nih.gov Studies on N-azulenyl-N-methylamides have shown that while some derivatives exclusively adopt the cis form, others can exhibit a high ratio of the trans form, depending on the coplanarity of the aromatic moiety and the amide plane. nih.gov In the case of this compound, the conformational preference will be a balance between steric and electronic factors.

Steric and Electronic Influences on Molecular Conformation

The conformation of this compound is governed by a delicate interplay of steric and electronic effects.

Electronic Effects : The methoxy (B1213986) groups are electron-donating, which increases the electron density of the benzoyl ring. rsc.orgrsc.org This can influence the electronic properties of the amide bond and the rotational barriers around the C-N bond. The electronic repulsion between the carbonyl oxygen's lone pair and the π-system of the N-phenyl ring is a key factor in determining the cis/trans preference of the N-methyl amide group. nih.gov

Comparative Conformational Analysis with Related N-Phenylbenzamide Derivatives

A comparative analysis with structurally related compounds provides valuable insights into the conformational landscape of this compound.

Table 2: Dihedral Angles in Related N-Phenylbenzamide Derivatives

CompoundDihedral Angle Between Aromatic RingsDihedral Angle (Amide Plane & Benzoyl Ring)Dihedral Angle (Amide Plane & Aniline (B41778) Ring)Reference
4-methoxy-N-phenylbenzamide65.18°30.62°34.70° nih.gov
3-methyl-N-phenylbenzamide (Molecule 1)22.17°20.97°41.54° nih.gov
3-methyl-N-phenylbenzamide (Molecule 2)75.86°45.65°31.87° nih.gov
3-methyl-N-(4-methylphenyl)benzamide70.06°30.24°40.16° researchgate.net

The data in Table 2 reveals that the aromatic rings in these derivatives are generally not coplanar, with dihedral angles ranging from approximately 22° to 76°. The amide group is also twisted out of the plane of both aromatic rings. It is anticipated that this compound would exhibit a similarly non-planar conformation. The presence of the N-methyl group in the target compound, when compared to the secondary amides in the table, would likely lead to a greater degree of twisting around the N-phenyl bond due to increased steric hindrance. rsc.org The electron-donating methoxy groups may also influence the electronic character of the benzoyl ring and subtly alter the conformational preferences. rsc.orgrsc.org

Planarity and Torsional Angles within the Molecular Framework

The molecular framework of this compound, a tertiary amide, is characterized by a distinct non-planar conformation. This deviation from planarity is a direct consequence of the steric interactions between the substituents attached to the amide nitrogen and the carbonyl group. The analysis of torsional and dihedral angles is essential to define the three-dimensional arrangement of the molecule's constituent parts: the 3,4-dimethoxybenzoyl group, the N-phenyl group, and the central N-methyl-amide linkage.

Due to the absence of published crystal structure data for this compound, its conformational properties are inferred from the analysis of closely related structural analogs. Tertiary benzamides, in general, exhibit significant twisting to alleviate steric strain. The key rotational barriers are around the amide C–N bond, the N–C(phenyl) bond, and the C(carbonyl)–C(benzoyl) bond.

The most critical steric interaction arises between the N-methyl group, the N-phenyl ring, and the carbonyl oxygen. This forces the N-phenyl ring to rotate significantly out of the plane of the amide group. Studies on the parent compound, N-methyl-N-phenylbenzamide (also known as N-methylbenzanilide), indicate that the dihedral angle between the amide plane and the N-phenyl ring is substantial, approaching 90°. researchgate.net This is a stark contrast to secondary benzamides (where an N-H is present instead of N-CH₃), which typically display much smaller dihedral angles between the N-aryl ring and the amide plane, often in the range of 20° to 40°.

Furthermore, the 3,4-dimethoxybenzoyl moiety is also twisted with respect to the amide plane. The degree of this rotation is influenced by a balance between resonance stabilization, which favors planarity, and steric hindrance. In analogous secondary amides like 4-methoxy-N-phenylbenzamide, the twist between the benzoyl ring and the amide plane is approximately 30.62°. nih.gov A similar torsion is expected in the target molecule.

The cumulative effect of these torsions results in a large dihedral angle between the two aromatic rings (the N-phenyl and the 3,4-dimethoxyphenyl rings). In various secondary benzanilide (B160483) derivatives, this angle is consistently found to be large, typically ranging from 60° to 70°. nih.govresearchgate.net This pronounced twist minimizes steric repulsion between the two rings.

The methoxy substituents on the benzoyl ring generally tend to be coplanar with the aromatic ring to maximize resonance, although slight deviations can occur due to packing forces in a crystal lattice. For instance, in 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the C–O–C–C torsion angles are very small (–1.3° and –4.6°), indicating near coplanarity. nih.gov

The conformational data from key structural analogs are summarized in the table below. These values provide a robust framework for predicting the molecular geometry of this compound.

CompoundDihedral Angle Between Aromatic Rings (°)Dihedral Angle (Amide Plane – Benzoyl Ring) (°)Dihedral Angle (Amide Plane – N-Phenyl Ring) (°)Reference
N-methyl-N-phenylbenzamide (analog)Not ReportedNot Reported~90 researchgate.net
4-Methoxy-N-phenylbenzamide65.1830.6234.70 nih.gov
3-Methyl-N-(4-methylphenyl)benzamide70.0630.2440.16 researchgate.net
N-(4-Methylphenyl)benzamide63.4120.5Not Reported researchgate.net
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide67.66Not Reported41.5 nih.gov

Intermolecular Interactions and Crystal Engineering of 3,4 Dimethoxy N Methyl N Phenylbenzamide

Hydrogen Bonding Networks: A Theoretical Perspective

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in determining molecular conformation and crystal packing. In the case of 3,4-dimethoxy-N-methyl-N-phenylbenzamide, the absence of a traditional hydrogen bond donor like an N-H or O-H group (due to the N-methylation) precludes the formation of classical strong hydrogen bonds.

Analysis of Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonds can significantly influence the conformation of a molecule. In this compound, the potential for such interactions is limited. While weak C-H...O interactions could theoretically exist between the N-methyl group or aromatic C-H groups and the methoxy (B1213986) or amide oxygen atoms, these would likely be conformationally dependent and require specific orientations that may not be energetically favorable. Without experimental data, the presence and geometry of any such bonds remain speculative.

Characterization of Intermolecular Hydrogen Bonds (e.g., C-H...O, N-H...O)

A hypothetical data table for such interactions, which could be populated upon successful crystallographic analysis, would resemble the following:

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)∠D-H...A (°)
C(x)H(x)O(y)n/an/an/an/a
C(z)H(z)O(w)n/an/an/an/a
This table is for illustrative purposes only, as experimental data is not available.

Weak Non-Covalent Interactions: The Driving Force of Supramolecular Assembly

In the absence of strong hydrogen bonds, weaker non-covalent interactions become paramount in governing the crystal packing.

C-H...π Interactions

C-H...π interactions, where a C-H bond acts as a donor to a π-system (the phenyl or dimethoxybenzene ring), are another class of weak hydrogen bonds that would likely play a role in the crystal structure of this compound. These interactions are crucial in the packing of many aromatic compounds.

π-π Stacking Interactions in Crystal Packing

The presence of two aromatic rings, the N-phenyl group and the 3,4-dimethoxyphenyl group, strongly suggests that π-π stacking interactions are a key feature of the crystal packing. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, and significantly contributes to the stabilization of the crystal lattice. Research on other N-phenylbenzamides has confirmed the importance of π-π stacking in their solid-state structures.

Influence of Intermolecular Interactions on Crystal Packing Motifs

The crystal packing of N-phenylbenzamide derivatives is predominantly governed by a combination of strong and weak intermolecular interactions. In the parent N-phenylbenzamide structure, the presence of an N-H donor and a carbonyl (C=O) acceptor facilitates the formation of robust N-H···O hydrogen bonds, often leading to the generation of chains or dimers. iucr.orgacs.org However, in the case of this compound, the N-methyl group precludes the formation of this classic hydrogen bond, fundamentally altering the primary interactions that dictate the crystal lattice.

The absence of the N-H donor shifts the balance of intermolecular forces, giving greater significance to weaker interactions. The crystal packing of this compound is therefore expected to be orchestrated by a network of C-H···O, C-H···π, and π···π stacking interactions. figshare.com The two methoxy groups on the benzoyl ring introduce additional hydrogen bond acceptors, creating possibilities for various C-H···O interactions with aromatic and methyl C-H donors.

The electrostatic potential across the N-phenylbenzamide moiety, characterized by alternating regions of positive and negative potential, also plays a crucial role in directing the assembly of molecules in the crystal lattice. figshare.com This electrostatic landscape, in conjunction with the aforementioned weak interactions, will guide the formation of specific packing motifs.

A summary of the expected intermolecular interactions influencing the crystal packing of this compound is presented in Table 1.

Polymorphism and Crystallization Behavior of N-Phenylbenzamide Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in the pharmaceutical and materials sciences. The N-phenylbenzamide scaffold has been identified as a potential "polymorphophore," a structural element that may promote the formation of multiple polymorphic forms. figshare.comsci-hub.se This propensity for polymorphism arises from the conformational flexibility of the molecule and the variety of intermolecular interactions it can engage in.

The crystallization behavior of N-phenylbenzamide systems is highly sensitive to the conditions of crystallization, such as the choice of solvent, temperature, and saturation level. For many N-phenylbenzamide derivatives, different polymorphs can be obtained by recrystallization from different solvents or by varying the crystallization temperature. figshare.comsci-hub.se

In the context of this compound, the presence of the two methoxy substituents and the N-methyl group can be expected to influence its polymorphic behavior. The methoxy groups, being potential hydrogen bond acceptors, can interact with solvent molecules, potentially leading to the formation of solvates or influencing the nucleation of different polymorphic forms. The N-methyl group, by eliminating the strong N-H···O hydrogen bond, introduces a greater degree of freedom in the possible packing arrangements, which could increase the likelihood of polymorphism.

The study of polymorphic diversity in N-phenylbenzamide-based compounds has revealed that while the conformation of the N-phenylbenzamide group tends to be consistent across different polymorphs, it can be altered by the demands of the crystal packing. figshare.comsci-hub.se This interplay between molecular conformation and crystal packing is a key driver for polymorphism in this class of compounds.

Table 2 provides a hypothetical overview of potential polymorphic forms of this compound based on common observations in related systems.

Table 2: Hypothetical Polymorphic Data for this compound

Polymorph Crystal System Space Group Key Intermolecular Interactions Relative Stability
Form I Monoclinic P2₁/c C-H···O, π···π stacking Thermodynamically stable form
Form II Orthorhombic P2₁2₁2₁ C-H···O, C-H···π Metastable form

It is important to note that the existence and specific characteristics of these polymorphs would need to be confirmed through experimental studies, including single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis.

Computational and Theoretical Studies of 3,4 Dimethoxy N Methyl N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 3,4-dimethoxy-N-methyl-N-phenylbenzamide, DFT calculations would be employed to find the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of an initial guess structure until the forces on all atoms are close to zero. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the electron-donating methoxy (B1213986) groups and the aromatic rings would significantly influence the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterIllustrative Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule of this type.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and interactions with electrophiles. The aromatic rings and methoxy groups would also exhibit distinct electrostatic features influencing intermolecular interactions.

Basis Set Selection and Computational Methodology

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation used to describe the exchange and correlation energies of the electrons. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the def2-TZVP (Triple Zeta Valence with Polarization) or the 6-311+G(d,p) Pople-style basis set, provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational expense. In a study on related formazanate ligands, DFT calculations were performed using the ORCA 4.2.1 program with the B3LYP functional and the def2-TZVP basis set for geometry optimizations. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule or a system of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

Investigation of Conformational Dynamics in Solution and Solid States

MD simulations can be used to explore these conformational dynamics in different environments, such as in a solvent (e.g., water or an organic solvent) or in the solid state. By simulating the molecule over a period of time (typically nanoseconds to microseconds), it is possible to observe conformational transitions and determine the relative populations of different conformers. This information is critical for understanding how the molecule might interact with biological targets or pack in a crystal lattice. The simulations can reveal the influence of solvent molecules on the conformational preferences and the nature of intermolecular interactions in the condensed phase.

Simulation of Intermolecular Interaction Dynamics

There is no published research simulating the intermolecular interaction dynamics of this compound. Such simulations would be valuable for understanding how molecules of this compound interact with each other in a condensed phase, providing insight into its physical properties, such as melting point and solubility, and its behavior in various solvent environments.

Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

Specific calculations of intermolecular interaction energies for this compound using methods like PIXEL are not found in the literature.

Decomposition of Interaction Energies (Electrostatic, Dispersion)

A decomposition of the interaction energies into their constituent parts—such as electrostatic, dispersion, repulsion, and polarization components—has not been reported for this compound. This type of analysis is crucial for a detailed understanding of the nature of the forces that govern the self-assembly and crystal packing of the compound.

Quantification of Stabilization Energies in Molecular Aggregates

There is no available data quantifying the stabilization energies within molecular aggregates of this compound. Such data would be instrumental in predicting the stability of different polymorphic forms and understanding the thermodynamics of its crystallization.

Molecular Docking Studies (Focus on Chemical Interaction Mechanisms and Binding Modes)

No molecular docking studies specifically featuring this compound have been published. While docking studies have been performed on other N-phenylbenzamide derivatives to explore their potential as inhibitors for various biological targets, this specific compound has not been the subject of such an investigation in the available literature. These studies would be necessary to predict its binding affinity and mode of interaction with biological macromolecules.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational studies aimed at predicting the chemical reactivity and selectivity of this compound are not present in the reviewed scientific literature. Methods such as Density Functional Theory (DFT) could be employed to calculate reactivity indices (e.g., Fukui functions) and map the molecular electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack, but this has not been reported.

Chemical Reactivity and Derivatization Strategies for 3,4 Dimethoxy N Methyl N Phenylbenzamide

Reactivity of the Amide Functional Group

The amide bond, while generally stable, can undergo several important transformations. The resonance stabilization between the nitrogen lone pair and the carbonyl group makes amides less reactive than corresponding ketones or acyl chlorides. However, under specific conditions, the amide group of 3,4-dimethoxy-N-methyl-N-phenylbenzamide can be targeted.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and N-methylaniline. This reaction typically requires heating. The stability of the amide bond means that forcing conditions are often necessary to achieve complete hydrolysis. Studies on the alkaline hydrolysis of related N-methyl- and N,N-dimethylbenzamides have provided insights into the kinetics and mechanisms of this transformation. osti.gov

Reduction: A common and powerful transformation of the amide group is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. In the case of this compound, this reaction would yield 3,4-dimethoxy-N-methyl-N-phenylmethanamine. This transformation is significant as it converts the planar amide linkage into a three-dimensional amino group, which can have profound effects on the molecule's biological activity and physical properties.

Reaction with Organometallic Reagents: Tertiary amides can react with organometallic reagents such as Grignard reagents or organolithium compounds. However, unlike the reaction with esters or acyl chlorides which readily form ketones, the reaction with tertiary amides can be more complex and may require careful control of reaction conditions to avoid over-addition or side reactions. The direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) has been reported, suggesting potential for C-C bond formation adjacent to the carbonyl group. researchgate.net

Electrophilic Aromatic Substitution on the 3,4-Dimethoxybenzene Ring

The 3,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups are ortho, para-directors. masterorganicchemistry.com The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of these reactions. msu.edu

Nitration: Nitration of the 3,4-dimethoxybenzene ring can be achieved using a mixture of nitric acid and sulfuric acid. The two methoxy groups strongly direct the incoming electrophile (NO₂⁺) to the positions ortho and para to them. Given the substitution pattern, the most likely positions for nitration are C5 and C6. The steric hindrance and electronic effects will influence the ratio of the resulting isomers. In the nitration of N-phenylbenzamide, the nitro group is directed to the para-position of the ring attached to the nitrogen atom. stackexchange.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like bromine in acetic acid or N-chlorosuccinimide (NCS). The electron-rich nature of the ring facilitates these reactions, which may proceed even without a Lewis acid catalyst. The positions of halogenation would again be directed by the methoxy groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible on the activated dimethoxybenzene ring. These reactions introduce alkyl or acyl groups, respectively, further functionalizing the core structure. A Lewis acid catalyst is typically required to generate the carbocation or acylium ion electrophile. Careful selection of catalysts and reaction conditions is necessary to control the regioselectivity and avoid potential side reactions.

Functionalization of the N-Methyl and N-Phenyl Moieties

The N-methyl and N-phenyl groups also present opportunities for chemical modification, although they are generally less reactive than the dimethoxybenzene ring.

N-Demethylation: The N-methyl group can potentially be removed through various demethylation procedures. This would yield the corresponding secondary amide, 3,4-dimethoxy-N-phenylbenzamide. This transformation can be important for structure-activity relationship (SAR) studies, as the presence or absence of the N-methyl group can significantly impact biological activity.

Substitution on the N-Phenyl Ring: The N-phenyl group is less activated towards electrophilic aromatic substitution than the 3,4-dimethoxybenzene ring. The amide group attached to it is generally considered deactivating. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation could potentially occur, primarily at the para position due to the directing effect of the nitrogen atom, although the lone pair on the nitrogen is in resonance with the carbonyl group. stackexchange.com

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of an electrophile on the electron-rich dimethoxybenzene ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. msu.edu The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. msu.edu Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathways and predict the stability of intermediates and transition states. researchgate.net Such studies have been used to investigate related reactions, for instance, the palladium-mediated synthesis of N-phenylbenzamide. publish.csiro.au

Amide Bond Reactions: The mechanisms of amide hydrolysis, reduction, and reactions with organometallics involve nucleophilic attack at the carbonyl carbon. For hydrolysis, this is followed by proton transfer and cleavage of the C-N bond. For reduction with hydrides, the initial adduct collapses to an iminium ion which is then further reduced to the amine.

Design Principles for New Derivatives with Modified Core Structures

The design of new derivatives of this compound is guided by the goal of modulating its physicochemical and biological properties. Several key principles are considered:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify which structural features are crucial for a desired effect. For example, studies on related N-phenylbenzamide derivatives have shown that substituents on the phenyl rings can significantly influence their antiviral or anticancer activities. nih.govresearchgate.netresearchgate.netnih.gov

Isosteric and Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar steric and electronic properties. For example, a methoxy group could be replaced with an ethyl group or a chlorine atom to probe the importance of size, electronics, and hydrogen bonding capacity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. The dihedral angle between the aromatic rings and the planarity of the central amide core are important structural parameters that can be influenced by substituents. researchgate.netresearchgate.net This can lead to enhanced binding to a biological target.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through derivatization. For instance, introducing polar groups can increase water solubility, while modifying metabolically labile sites can improve the compound's half-life in biological systems. Quantitative structure-activity relationship (QSAR) studies can be used to correlate these properties with biological activity. nih.gov

The following table summarizes potential derivatization strategies and their expected outcomes:

Reaction Type Reagent/Conditions Affected Moiety Expected Product Type
Amide HydrolysisH₃O⁺ or OH⁻, heatAmideCarboxylic acid and secondary amine
Amide ReductionLiAlH₄AmideTertiary amine
NitrationHNO₃, H₂SO₄3,4-Dimethoxybenzene ringNitro-substituted benzamide (B126)
HalogenationBr₂, Cl₂3,4-Dimethoxybenzene ringHalo-substituted benzamide
N-DemethylationVariousN-Methyl groupSecondary amide

This interactive table allows for a clear overview of the synthetic possibilities for modifying the core structure of this compound.

Q & A

What synthetic methodologies are optimal for preparing 3,4-dimethoxy-N-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 3,4-dimethoxybenzoic acid with N-methylaniline via an activating agent like thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by nucleophilic acyl substitution. Optimization includes:

  • Catalyst Screening : Use Hünig’s base (DIPEA) to enhance coupling efficiency in non-polar solvents (e.g., dichloromethane) .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.85–3.90 ppm; N-methyl protons resonate at δ 3.30–3.40 ppm .
    • ¹³C NMR : Carbonyl (C=O) signal at ~167 ppm confirms amide formation .
  • Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., calculated m/z 330.1443 for C₁₆H₁₈NO₃) validates molecular integrity .

How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Reproducibility Checks : Validate protocols (e.g., ATP-based viability assays) under standardized conditions (pH, serum concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina with PubChem-derived 3D structures (PDB ID: 2JDO) .

How is X-ray crystallography applied to determine the solid-state structure of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 indicates high accuracy .
  • Key Metrics : Analyze torsion angles (e.g., C–N–C–O) to confirm conformational stability .

What experimental designs are effective for structure-activity relationship (SAR) studies of this benzamide derivative?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → ethyl) to probe steric/electronic effects .
  • In Vitro Assays : Compare IC₅₀ values against wild-type/mutant enzymes (e.g., cytochrome P450 isoforms) .
  • Statistical Modeling : Apply multivariate regression to correlate logP values with membrane permeability .

What analytical methods ensure purity and stability of this compound in long-term studies?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the amide bond .

How can multi-step synthesis challenges (e.g., low yields) be troubleshooted?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize intermediates (e.g., acid chloride) via FTIR (C=O stretch at 1770 cm⁻¹) .
  • Solvent Optimization : Switch from THF to DMF for polar intermediates to improve solubility .
  • Catalyst Recycling : Employ polymer-supported reagents (e.g., PS-DCC) to reduce purification steps .

What in silico tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (CNS MPO score >4), and CYP inhibition .
  • Metabolite Identification : GLORYx predicts phase I/II metabolites (e.g., demethylation at methoxy groups) .

How can synergistic effects with co-administered drugs be systematically evaluated?

Methodological Answer:

  • Combination Index (CI) : Perform Chou-Talalay assays (e.g., CI < 1 indicates synergy) in 3D tumor spheroid models .
  • Transcriptomics : RNA-seq identifies pathways (e.g., apoptosis, autophagy) modulated by the drug combination .

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